REACTION_CXSMILES
|
ClC1C=CC(C2N(CC(O)=O)C3=NC=CC=C3N=2)=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl.Cl.[NH2:35][CH:36]1[CH:41]2[CH2:42][CH2:43][N:38]([CH2:39][CH2:40]2)[CH2:37]1.C[O-].[Na+].[Na]>CO.O1CCCC1>[NH2:35][CH:36]1[CH:41]2[CH2:42][CH2:43][N:38]([CH2:39][CH2:40]2)[CH2:37]1 |f:2.3.4,5.6,^1:46|
|
Name
|
2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC=2C(=NC=CC2)N1CC(=O)O
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1CN2CCC1CC2
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for three hours with nitrogen bubbling through it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
This second suspension was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
EXTRACTION
|
Details
|
The oil was extracted
|
Type
|
CUSTOM
|
Details
|
the petroleum ether was then removed under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC(C2N(CC(O)=O)C3=NC=CC=C3N=2)=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl.Cl.[NH2:35][CH:36]1[CH:41]2[CH2:42][CH2:43][N:38]([CH2:39][CH2:40]2)[CH2:37]1.C[O-].[Na+].[Na]>CO.O1CCCC1>[NH2:35][CH:36]1[CH:41]2[CH2:42][CH2:43][N:38]([CH2:39][CH2:40]2)[CH2:37]1 |f:2.3.4,5.6,^1:46|
|
Name
|
2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC=2C(=NC=CC2)N1CC(=O)O
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1CN2CCC1CC2
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for three hours with nitrogen bubbling through it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
This second suspension was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
EXTRACTION
|
Details
|
The oil was extracted
|
Type
|
CUSTOM
|
Details
|
the petroleum ether was then removed under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC(C2N(CC(O)=O)C3=NC=CC=C3N=2)=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl.Cl.[NH2:35][CH:36]1[CH:41]2[CH2:42][CH2:43][N:38]([CH2:39][CH2:40]2)[CH2:37]1.C[O-].[Na+].[Na]>CO.O1CCCC1>[NH2:35][CH:36]1[CH:41]2[CH2:42][CH2:43][N:38]([CH2:39][CH2:40]2)[CH2:37]1 |f:2.3.4,5.6,^1:46|
|
Name
|
2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC=2C(=NC=CC2)N1CC(=O)O
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1CN2CCC1CC2
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for three hours with nitrogen bubbling through it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
This second suspension was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
EXTRACTION
|
Details
|
The oil was extracted
|
Type
|
CUSTOM
|
Details
|
the petroleum ether was then removed under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |